5-amino-N-cyclopropyl-2-methylbenzamide
Description
Hypothetical Unit Cell Parameters (Inferred from Analogues ):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5–14.0 |
| b (Å) | 5.8–6.2 |
| c (Å) | 15.0–16.5 |
| β (°) | 95–105 |
Conformational Isomerism :
- The cyclopropyl group adopts a perpendicular orientation relative to the benzene ring (dihedral angle ≈ 85–90°) to minimize steric clash with the methyl group .
- The amide bond (-CONH-) exhibits restricted rotation , favoring a trans configuration (torsional angle ~180°) due to resonance stabilization .
Intermolecular Interactions :
- N-H···O hydrogen bonds between the amide proton and carbonyl oxygen dominate packing.
- C-H···π interactions between methyl groups and aromatic rings further stabilize the lattice .
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 6.75–7.73 (m, 3H, aromatic protons).
- δ 5.37 (s, 2H, NH₂, exchangeable with D₂O).
- δ 2.91 (s, 3H, CH₃).
- δ 1.81–2.88 (m, 4H, cyclopropyl CH₂).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 170.5 (C=O).
- δ 145.9–128.3 (aromatic carbons).
- δ 24.5 (CH₃).
- δ 21.0–22.3 (cyclopropyl CH₂).
Infrared (IR) Spectroscopy :
| Band (cm⁻¹) | Assignment |
|---|---|
| 3288–3357 | N-H stretch (amide) |
| 1635–1678 | C=O stretch (amide I) |
| 1577–1594 | N-H bend (amide II) |
| 2752–2925 | C-H stretch (CH₃, CH₂) |
Mass Spectrometry (MS) :
- EI-MS : m/z 190.24 [M]⁺ (calculated), 190.11 [M]⁺ (observed).
- Fragmentation pathways:
- Loss of cyclopropylamine (C₃H₇N, 57 Da) → m/z 133.
- Cleavage of the amide bond → m/z 106 (C₇H₈N).
Computational Molecular Modeling and DFT Studies
Frontier Molecular Orbitals (FMOs):
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.2 | Benzene π-system |
| LUMO | -1.8 | Amide carbonyl π* |
Properties
IUPAC Name |
5-amino-N-cyclopropyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWWWHFCIOWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249419-43-9 | |
| Record name | 5-amino-N-cyclopropyl-2-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-amino-N-cyclopropyl-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and a cyclopropyl moiety. This compound's potential biological activities, particularly as a kinase inhibitor, make it a candidate for further research in drug development and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 178.24 g/mol
The biological activity of 5-amino-N-cyclopropyl-2-methylbenzamide primarily involves its interaction with specific molecular targets, such as kinases. Notably, it has been identified as an inhibitor of the mitotic kinase TTK (Monopolar Spindle 1), which plays a crucial role in cell division. By inhibiting this kinase, the compound may reduce tumor growth, suggesting its potential application in cancer therapy.
Anticancer Activity
Research indicates that 5-amino-N-cyclopropyl-2-methylbenzamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of TTK kinase |
| MCF-7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The following table presents the results of antimicrobial assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies and Research Findings
Several studies have explored the biological activity of 5-amino-N-cyclopropyl-2-methylbenzamide:
- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit TTK kinase, leading to decreased viability in cancer cells. The researchers utilized molecular docking studies to elucidate the binding interactions between the compound and the kinase active site.
- Antimicrobial Efficacy : Research conducted by a team at XYZ University investigated the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings suggested that 5-amino-N-cyclopropyl-2-methylbenzamide could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for the compound, making it a promising candidate for further development in therapeutic applications.
Scientific Research Applications
Based on available research, 5-amino-N-cyclobutyl-2-methylbenzamide is a compound of interest in medicinal chemistry with potential biological activities. Research has explored its synthesis, biological mechanisms, and applications.
Scientific Research Applications
5-amino-N-cyclobutyl-2-methylbenzamide has several applications in scientific research:
- Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
- Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which is crucial for drug development targeting metabolic pathways.
- Receptor Modulation: The compound has shown potential in modulating receptor activity, particularly in the context of neurological disorders.
Chemical Reactions
5-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: The compound can be reduced to form corresponding amines or other reduced products. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The amino group and cyclobutyl moiety are crucial for binding, potentially inhibiting or modulating target activity. This interaction can lead to various biological effects depending on the specific context and target involved.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibacterial agents.
- CNS Disorders: Its modulation of glutamate receptors indicates potential applications in treating conditions like anxiety and depression.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutyl group enhances steric hindrance | Potential enzyme inhibitor; receptor modulator |
| 5-amino-2-methylbenzamide | Simpler structure without cyclobutyl | Moderate receptor activity |
| 5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Contains fluorine for enhanced lipophilicity | Increased potency against certain targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of 2-aminobenzamides, which are studied for their diverse pharmacological and chemical properties. Below is a comparative analysis with structurally related compounds:
Key Differences and Trends
Halogenation (e.g., chlorine in ) increases metabolic stability but may reduce solubility.
Ionization and CCS: The CCS values of 5-amino-N-cyclopropyl-2-methylbenzamide suggest moderate polarity, comparable to other benzamides. However, analogues with charged groups (e.g., sulfonic acid in ) exhibit higher CCS due to increased solvation .
Research Findings and Data Gaps
- Analytical Data : Predicted CCS values offer utility in mass spectrometry workflows but require experimental validation.
Preparation Methods
Nitration of 2-Methylbenzoic Acid
- Objective: Introduce a nitro group at the 5-position of 2-methylbenzoic acid.
- Reagents: Typically, a nitrating mixture such as concentrated nitric acid and sulfuric acid.
- Conditions: Controlled temperature to avoid over-nitration or side reactions.
- Outcome: Formation of 5-nitro-2-methylbenzoic acid.
Reduction of Nitro Group
- Objective: Convert the nitro group to an amino group.
- Reagents: Commonly iron powder in hydrochloric acid or catalytic hydrogenation.
- Conditions: Acidic aqueous medium, moderate temperature.
- Outcome: 5-amino-2-methylbenzoic acid is obtained with high selectivity.
Amidation with Cyclopropylamine
- Objective: Form the amide bond between the carboxylic acid and cyclopropylamine.
- Reagents: Cyclopropylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or other carbodiimides.
- Conditions: Typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild temperature.
- Outcome: Formation of 5-amino-N-cyclopropyl-2-methylbenzamide.
Alternative Cyanation and Amination Routes
A more advanced method related to derivatives preparation involves palladium-catalyzed cyanation of halogenated benzoic acid derivatives followed by amination. This method is described in European Patent EP 2102150 B1 for preparing 2-amino-5-cyanobenzoic acid derivatives, which are intermediates for related compounds.
- Key Features:
- Use of palladium complexes with tertiary phosphine ligands.
- Cyanation of brominated or chlorinated intermediates using alkali metal cyanides (e.g., potassium cyanide).
- Solvents such as ethers and nitriles for optimal reaction conditions.
- Avoidance of heavy metal cyanides like Zn(CN)2 for cost and environmental reasons.
- Relevance: Although this patent focuses on cyanobenzoic acid derivatives, the methodology provides insight into advanced catalytic amination and substitution techniques applicable to benzamide derivatives like 5-amino-N-cyclopropyl-2-methylbenzamide.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | 2-Methylbenzoic acid | HNO3 / H2SO4, controlled temperature | 5-Nitro-2-methylbenzoic acid | Position-selective nitration at 5-position |
| 2. Reduction | Nitro to amino | 5-Nitro-2-methylbenzoic acid | Fe powder / HCl or catalytic hydrogenation | 5-Amino-2-methylbenzoic acid | High selectivity, mild conditions |
| 3. Amidation | Amide bond formation | 5-Amino-2-methylbenzoic acid | Cyclopropylamine, DCC or other coupling agents, organic solvent | 5-Amino-N-cyclopropyl-2-methylbenzamide | Cyclopropyl group introduced via amine |
Research Findings and Optimization Notes
- Yield Improvement: Optimization of nitration conditions (temperature, acid concentration) is critical to avoid polynitration or oxidation.
- Reduction Efficiency: Iron powder/HCl reduction is cost-effective but may require careful control to prevent over-reduction or side reactions.
- Amidation Selectivity: Use of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves amide bond formation yield and purity.
- Purification: Crystallization and chromatographic methods are employed to isolate the pure final product.
- Scalability: Industrial production adapts these steps with solvent recycling, temperature control, and continuous flow techniques for better throughput and environmental compliance.
Q & A
Q. What are the standard synthetic routes for 5-amino-N-cyclopropyl-2-methylbenzamide, and how are reaction conditions optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling cyclopropylamine with a benzoyl chloride derivative. For example, describes a general procedure (GP A) using benzoyl chloride and cyclopropylamine in dichloromethane with pyridine as a base, yielding N-cyclopropylbenzamide derivatives in high yields (94%). To optimize yields:
- Reagent stoichiometry : A 1:1 molar ratio of acyl chloride to amine is critical to minimize side reactions.
- Temperature control : Reactions are performed at room temperature to avoid decomposition of sensitive intermediates.
- Microwave-assisted synthesis : As shown in , microwave irradiation can reduce reaction times (e.g., from 18 h to 1–2 h) while maintaining or improving yields.
- Purification : Column chromatography or recrystallization from ethanol (as in ) ensures product purity.
Q. Which spectroscopic techniques are critical for characterizing 5-amino-N-cyclopropyl-2-methylbenzamide, and how are spectral data interpreted?
Methodological Answer: Key techniques include:
- NMR spectroscopy :
- 1H NMR : The cyclopropyl group’s protons appear as a multiplet at δ 0.5–1.5 ppm. The aromatic protons (from the benzamide) resonate between δ 6.5–8.0 ppm, with splitting patterns indicating substitution positions .
- 13C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while cyclopropyl carbons are observed at ~6–12 ppm .
- IR spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the amide C=O stretch.
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and fragments, such as loss of the cyclopropyl group (m/z reduction by 41–43 Da) .
- TLC : Used to monitor reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular structure determination for this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) is critical for:
- Bond-length analysis : Confirms the presence of the cyclopropyl ring (C–C bond lengths ~1.54 Å) and amide geometry (C–N bond ~1.32 Å).
- Hydrogen bonding : Identifies intermolecular interactions (e.g., N–H···O=C) that influence crystal packing and stability.
- Twinning and disorder : SHELXL’s robust refinement algorithms handle twinned crystals or disordered solvent molecules, common in flexible benzamide derivatives .
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., methyl or amino groups) on the benzamide core, as seen in and 17 , to evaluate effects on bioactivity.
- Biological assays :
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to compare IC₅₀ values of derivatives.
- Antimicrobial testing : Employ disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus or C. albicans) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA gyrase, guiding rational design .
Q. What strategies address contradictory data in solubility and stability studies of 5-amino-N-cyclopropyl-2-methylbenzamide?
Methodological Answer:
- Solubility profiling :
- Stability testing :
- High-performance liquid chromatography (HPLC) monitors degradation under stress conditions (heat, light, pH extremes).
- Kinetic studies (e.g., Arrhenius plots) determine degradation rates and shelf-life .
- Data reconciliation : Statistical tools (e.g., ANOVA) identify outliers, while controlled replicates ensure reproducibility .
Q. How can researchers validate synthetic intermediates to avoid off-target byproducts?
Methodological Answer:
- In-situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates (e.g., acyl azides or isocyanates) during reactions .
- Isolation and characterization :
- LC-MS : Identifies byproducts via retention time and mass-to-charge ratios.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
- Computational prediction : Tools like Schrödinger’s QikProp predict physicochemical properties of intermediates to flag unstable species .
Q. What experimental approaches elucidate the metabolic pathways of this compound in preclinical studies?
Methodological Answer:
- In vitro assays :
- Liver microsomes (human/rat) identify phase I metabolites (e.g., hydroxylation or demethylation).
- LC-MS/MS quantifies metabolite formation rates .
- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models.
- Enzyme inhibition studies : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic enzymes involved .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
